Cas no 98946-48-6 (Methyl 4-(2-oxoacetyl)benzoate)
Methyl 4-(2-oxoacetyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-(oxoacetyl)benzoate
- methyl 4-(2-oxoacetyl)benzoate
- SCHEMBL836513
- BEYSXJJVZKPZTL-UHFFFAOYSA-N
- 98946-48-6
- methyl4-(2-oxoacetyl)benzoate
- CS-0366278
- Methyl 4-(2-oxoacetyl)benzoate
-
- Inchi: 1S/C10H8O4/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11/h2-6H,1H3
- InChI Key: BEYSXJJVZKPZTL-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC(C(C=O)=O)=CC=1)=O
Computed Properties
- Exact Mass: 192.04225873g/mol
- Monoisotopic Mass: 192.04225873g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 60.4Ų
Methyl 4-(2-oxoacetyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436948-1g |
Methyl 4-(2-oxoacetyl)benzoate |
98946-48-6 | 97% | 1g |
¥7408.00 | 2024-04-23 | |
| Crysdot LLC | CD00000053-100mg |
Methyl 4-(2-oxoacetyl)benzoate |
98946-48-6 | 97% | 100mg |
$446 | 2024-07-19 |
Methyl 4-(2-oxoacetyl)benzoate Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on Methyl 4-(2-oxoacetyl)benzoate
Methyl 4-(2-oxoacetyl)benzoate (CAS No. 98946-48-6): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Methyl 4-(2-oxoacetyl)benzoate, identified by the chemical identifier CAS No. 98946-48-6, is a compound of significant interest in the realms of chemical synthesis and pharmaceutical innovation. This ester derivative of benzoic acid has garnered attention due to its versatile structural properties and potential applications in drug development, particularly in the synthesis of bioactive molecules. The compound's molecular structure, featuring a methyl ester group and an acetyl-substituted benzene ring, positions it as a valuable intermediate in the creation of more complex pharmacophores.
The< strong>Methyl 4-(2-oxoacetyl)benzoate molecule exhibits a unique combination of functional groups that make it particularly useful in medicinal chemistry. The presence of the acetyl group (2-oxoacetyl) introduces a carbonyl functionality, which is a common feature in many bioactive compounds. This functionality not only allows for further derivatization but also influences the compound's electronic properties, making it a candidate for various chemical reactions such as condensation, reduction, and esterification. The benzoate moiety, on the other hand, contributes to the overall stability and lipophilicity of the molecule, which are critical factors in drug design.
In recent years, there has been a growing interest in exploring the applications of< strong>Methyl 4-(2-oxoacetyl)benzoate in the development of novel therapeutic agents. One area of particular focus has been its role as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The structural motif of benzoate derivatives is well-documented for its anti-inflammatory properties, and modifications to this core structure can lead to enhanced efficacy and reduced side effects. Researchers have been investigating how variations in substituents around the benzene ring can modulate biological activity. The acetyl group in< strong>Methyl 4-(2-oxoacetyl)benzoate provides a site for further functionalization, allowing chemists to introduce additional pharmacophores that could improve drug potency and selectivity.
Furthermore, the compound has shown promise in the field of neuropharmacology. Studies have indicated that certain benzoate derivatives exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The acetyl group in< strong>Methyl 4-(2-oxoacetyl)benzoate may play a role in modulating cholinergic systems or interacting with specific receptors involved in neuronal function. This has led to investigations into its potential as an intermediate for synthesizing novel neuroactive compounds. The ability to modify the benzoate core while retaining the acetyl functionality offers a synthetic route to explore a wide range of biological activities.
The< strong>Methyl 4-(2-oxoacetyl)benzoate molecule also finds utility in material science applications. Its aromatic structure and functional groups make it suitable for use as a building block in polymer synthesis. In particular, its ability to participate in condensation reactions with hydroxyl or amine-containing compounds allows for the creation of cross-linked polymers with tailored properties. These polymers can be used in various applications, including drug delivery systems, where controlled release mechanisms are crucial for therapeutic efficacy.
Recent advancements in synthetic methodologies have further enhanced the accessibility and utility of< strong>Methyl 4-(2-oxoacetyl)benzoate. Catalytic processes have been developed that allow for efficient conversion of this compound into more complex derivatives under mild conditions. This has opened up new avenues for drug discovery by enabling rapid screening of large libraries of modified benzoate derivatives. High-throughput screening techniques combined with computational modeling have accelerated the identification of lead compounds with desired pharmacological profiles.
The role of< strong>Methyl 4-(2-oxoacetyl)benzoate as an intermediate in peptide coupling reactions is another area of interest. The acetyl group can serve as an anchor point for attaching amino acids or peptide fragments, facilitating the synthesis of larger biomolecules. This has implications not only for peptidomimetic drug design but also for proteomics research, where labeled peptides are used to study protein-protein interactions.
In conclusion, methyl 4-(2-oxoacetyl)benzoate (CAS No. 98946-48-6) is a multifunctional compound with broad applications across chemical synthesis and pharmaceutical research. Its unique structural features make it a valuable building block for developing novel therapeutic agents, particularly in nonsteroidal anti-inflammatory drugs and neuropharmacology. Additionally, its utility in material science and peptide synthesis underscores its versatility as a chemical intermediate. As research continues to uncover new synthetic pathways and biological activities associated with this compound, its importance is likely to grow further.
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